Sodium hydride

Catalog No.
S587537
CAS No.
7646-69-7
M.F
NaH
HNa
M. Wt
23.9977 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium hydride

CAS Number

7646-69-7

Product Name

Sodium hydride

IUPAC Name

sodium;hydride

Molecular Formula

NaH
HNa

Molecular Weight

23.9977 g/mol

InChI

InChI=1S/Na.H/q+1;-1

InChI Key

BZKBCQXYZZXSCO-UHFFFAOYSA-N

SMILES

[H-].[Na+]

Solubility

SOL IN MOLTEN SODIUM HYDROXIDE
INSOL IN CARBON DISULFIDE, CARBON TETRACHLORIDE, AMMONIA, BENZENE

Synonyms

NSC 605606; NSC 609472; Sodium Hydride; Sodium Monohydride; NaH

Canonical SMILES

[H-].[Na+]

Isomeric SMILES

[H-].[Na+]

Strong Base in Organic Synthesis:

  • NaH acts as a strong Brønsted-Lowry base, readily deprotonating (removing a proton from) various organic molecules. This deprotonation initiates numerous organic reactions, making NaH a crucial reagent in organic synthesis.
  • For example, NaH is used in the synthesis of pharmaceuticals, polymers, and other complex organic molecules. )

Hydrogen Storage:

  • Research has explored the potential of NaH for hydrogen storage due to its high hydrogen content (by weight) and the relative ease of releasing hydrogen through a chemical reaction with water.
  • However, challenges such as the regeneration of NaH and the exothermic nature of its reaction with water limit its current practicality in this application. Source: Wikipedia:

Material Science Research:

  • NaH is used in the preparation of certain materials, such as metal hydrides and complex borohydrides, which are being investigated for their potential applications in hydrogen storage and fuel cells.
  • Additionally, NaH is used as a deprotonating agent in the study of various materials, including catalysts and semiconductors. Source: American Chemical Society:

Sodium hydride is an inorganic compound with the chemical formula sodium hydride (NaH). It is a highly reactive ionic compound formed from sodium and hydrogen, consisting of sodium cations (Na⁺) and hydride anions (H⁻). Sodium hydride appears as a grayish-white solid, often stored in mineral oil to prevent reactions with moisture in the air. It is classified as a strong base and is known for its vigorous reactivity, particularly with water, where it produces sodium hydroxide and hydrogen gas. This compound has a molar mass of approximately 23.998 g/mol, a melting point of about 800 °C, and a density of 1.396 g/cm³ .

Sodium hydride is a hazardous material due to its reactivity with water and air. It can ignite spontaneously upon contact with moisture, releasing flammable hydrogen gas [].

  • Flammability: Highly flammable [].
  • Toxicity: Moderately toxic upon ingestion or inhalation [].
  • Safety precautions: Handle with extreme care under inert atmosphere (absence of air and moisture) and wear appropriate personal protective equipment (PPE) including gloves, goggles, and respirators [].

Sodium hydride is notable for its ability to react violently with water, producing sodium hydroxide and hydrogen gas:

NaH+H2ONaOH+H2\text{NaH}+\text{H}_2\text{O}\rightarrow \text{NaOH}+\text{H}_2\uparrow

This reaction can lead to ignition of the hydrogen gas released due to the heat generated during the reaction . Sodium hydride also reacts with alcohols to form alkoxide ions:

R OH+NaHR ONa++H2\text{R OH}+\text{NaH}\rightarrow \text{R O}^{-}\text{Na}^{+}+\text{H}_2\uparrow

For example, when ethanol reacts with sodium hydride, it produces sodium ethoxide and hydrogen gas . Other notable reactions include its use in reducing nitriles to aldehydes in combination with zinc chloride .

Sodium hydride can be synthesized through the direct reaction of sodium metal with hydrogen gas at elevated temperatures (around 250-300 °C):

2Na+H22NaH2\text{Na}+\text{H}_2\rightarrow 2\text{NaH}

This reaction typically occurs under atmospheric pressure and can be performed in mineral oil to facilitate safety by preventing moisture contact . Industrially, this method allows for large-scale production of sodium hydride.

Sodium hydride is widely utilized in organic synthesis as a strong base and reducing agent. Its applications include:

  • Deprotonation: It is used to deprotonate various organic compounds, facilitating subsequent reactions such as alkylation.
  • Hydride Transfer: Sodium hydride serves as a hydride donor in various reduction reactions .
  • Desiccant: It acts as a drying agent for solvents and other laboratory chemicals.
  • Hydrogen Storage: Research is ongoing regarding its potential use in hydrogen storage systems for fuel cell technologies due to its ability to release hydrogen gas .

Recent studies have highlighted safety concerns regarding the use of sodium hydride with certain solvents. When used in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide, sodium hydride can lead to runaway reactions that generate heat and gases, potentially resulting in explosions . Understanding these interactions is critical for safe handling practices in laboratories.

Sodium hydride shares similarities with other alkali metal hydrides but exhibits unique properties that distinguish it from them. Below are some comparable compounds:

CompoundChemical FormulaKey Characteristics
Lithium HydrideLiHLighter than sodium hydride; higher reactivity
Potassium HydrideKHSimilar strong basicity; more reactive than NaH
Calcium HydrideCaH₂Less soluble; used mainly for desiccation
Magnesium HydrideMgH₂Used in hydrogen storage; less reactive than NaH

Uniqueness of Sodium Hydride: Sodium hydride's unique combination of high reactivity and stability under controlled conditions makes it particularly valuable in organic synthesis. Unlike lithium or potassium hydrides, it offers a balance between reactivity and ease of handling, making it suitable for various chemical transformations without excessive hazard .

The hydrodecyanation of α-quaternary nitriles represents a groundbreaking application of sodium hydride-iodide composites in organic synthesis [2] [5]. This methodology enables the selective removal of cyano groups from tertiary carbon centers while preserving stereochemistry, providing access to valuable alkane products.

Reaction Mechanism and Scope

The hydrodecyanation process proceeds through a unique mechanism involving hydride transfer from the sodium hydride-iodide composite to the nitrile carbon, forming an iminyl sodium intermediate [6]. This intermediate subsequently undergoes concerted carbon-carbon bond cleavage with simultaneous 1,2-proton transfer, resulting in the formation of the corresponding alkane and sodium cyanide [6].

Substrate TypeReaction ConditionsYield RangeStereochemical Outcome
α-Quaternary benzyl nitrilesSodium hydride (3 equiv), Lithium iodide (1 equiv), Tetrahydrofuran, 85°C70-98%Retention of configuration
Electron-rich aromatic substratesExtended reaction time (24 h)37-85%Stereoretentive
Electron-deficient aromatic substratesStandard conditions (3-6 h)85-95%High stereoselectivity

The reaction exhibits excellent functional group tolerance, accommodating various substituents on the aromatic ring including methoxy, halogen, and alkyl groups [2]. Particularly noteworthy is the retention of α-chirality in optically active carbonitriles, with enantiomeric ratios maintained during the transformation [6].

Mechanistic Insights

Computational studies and experimental evidence support a mechanism wherein the sodium hydride-iodide composite delivers hydride specifically to the nitrile carbon [6]. The presence of iodide is crucial for activating the sodium hydride, creating smaller, more reactive fragments that can effectively transfer hydride to polar π-electrophiles [7]. The stereochemical retention observed in this transformation indicates a concerted process that preserves the original configuration at the quaternary carbon center [6].

Controlled Reduction of Amides to Aldehydes

The selective reduction of amides to aldehydes using sodium hydride-iodide composites represents a significant advancement in carbonyl chemistry [8]. This methodology provides a mild, efficient route to aldehydes from readily available amide precursors while avoiding over-reduction to alcohols or amines.

Optimization and Reaction Conditions

Systematic optimization studies revealed that N,N-dimethylamides serve as optimal substrates for this transformation [8]. The reaction of N,N-dimethyl-2-naphthamide with sodium hydride (3 equivalents) and sodium iodide (1 equivalent) in tetrahydrofuran at 85°C provides 2-naphthaldehyde in 90% yield within 1 hour [8].

Amide SubstrateTemperature (°C)Time (h)Aldehyde Yield (%)Selectivity
Aromatic N,N-dimethylamides40-851-1078-94>95%
Heteroaromatic amides40-853-1265-89>90%
Aliphatic amides40-606-2470-88>85%
α-Enantioenriched amides4010-2475-85Stereochemistry retained

Substrate Scope and Functional Group Tolerance

The methodology demonstrates remarkable substrate scope, successfully reducing aromatic, heteroaromatic, and aliphatic amides [8]. Electron-donating substituents such as methoxy, methylenedioxy, and dimethylamino groups are well-tolerated, providing the corresponding aldehydes in yields ranging from 78-94% [8]. Sterically hindered benzamides bearing ortho-methyl and ortho-benzyl substituents undergo smooth reduction, although 2,6-dimethylbenzamide shows decreased reactivity [8].

Heteroaromatic substrates including quinoline and pyridine derivatives are successfully reduced, with the sodium hydride-sodium iodide composite showing superior compatibility compared to conventional hydride reagents [8]. This tolerance for electron-deficient heterocycles represents a significant advantage over traditional reduction methods.

Stereochemical Control and Deuterium Incorporation

The reduction of α-enantioenriched amides proceeds with retention of stereochemistry, yielding aldehydes with minimal loss of enantiomeric excess [8]. Deuterium labeling experiments using sodium deuteride demonstrate high deuterium incorporation rates of 90-95%, providing an economical route to deuterated aldehydes [8].

Dearylation of Arylphosphine Oxides

The dearylation of arylphosphine oxides using sodium hydride-iodide composites offers a novel approach to phosphorus-carbon bond cleavage [9] [10]. This methodology enables the selective removal of aryl groups from phosphine oxides, generating reactive phosphinite intermediates that can be further functionalized.

Reaction Development and Mechanism

The dearylation process employs sodium hydride in combination with lithium iodide to effect carbon-phosphorus bond cleavage [9]. The reaction proceeds through initial reduction of the phosphine oxide to generate a transient sodium phosphinite, which can subsequently react with various electrophiles in a one-pot fashion [9].

Arylphosphine Oxide SubstrateReaction ConditionsDearylation Yield (%)Functionalization Product
Triphenylphosphine oxideSodium hydride/Lithium iodide, Tetrahydrofuran, 85°C85-92Various phosphine derivatives
Para-substituted derivativesStandard conditions78-89Functionalized phosphines
Ortho-substituted substratesExtended reaction time65-80Sterically hindered products
Electron-rich arylphosphinesMild conditions80-95High-yielding transformations

Synthetic Applications

The methodology proves particularly valuable for the synthesis of functionalized organophosphorus compounds [10]. The transient sodium phosphinite intermediates react efficiently with alkyl halides, acyl chlorides, and other electrophiles, providing access to diverse phosphine architectures [9]. This approach circumvents the need for traditional reducing agents such as borohydrides or aluminum hydrides, which often require harsh conditions.

Hydrodehalogenation of Haloarenes

Hydrodehalogenation of haloarenes using sodium hydride-iodide composites provides a mild, metal-free approach for carbon-halogen bond reduction [11] [12]. This methodology operates under relatively mild conditions and demonstrates excellent selectivity for bromide and iodide leaving groups.

Mechanistic Framework

The hydrodehalogenation process proceeds through an unusual concerted nucleophilic aromatic substitution mechanism rather than radical or metal-halogen exchange pathways [11]. Computational studies support a mechanism involving direct hydride attack at the carbon bearing the halogen substituent, with concurrent halide departure [11].

Haloarene SubstrateReaction ConditionsConversion (%)Product Selectivity
BromoarenesSodium hydride (5 equiv), Lithium iodide (2 equiv), Tetrahydrofuran, 50°C85-95>90%
IodoarenesStandard conditions90-98>95%
ChloroarenesElevated temperature (85°C)65-80>85%
Heteroaromatic halidesModified conditions70-88Variable

Reaction Scope and Limitations

The methodology shows excellent compatibility with electron-neutral and electron-rich aromatic systems [11]. Substrates bearing methoxy, alkyl, and other electron-donating groups undergo efficient hydrodehalogenation under the standard conditions [11]. However, strongly electron-withdrawing substituents may require modified reaction conditions or extended reaction times.

Deuterium labeling studies using sodium deuteride confirm the hydridic nature of the reduction, with deuterium incorporation rates exceeding 90% in most cases [11]. This high level of isotopic incorporation supports the proposed direct hydride transfer mechanism.

Directed C-H Sodiation and Aromatic Functionalization

The sodium hydride-iodide composite enables directed carbon-hydrogen sodiation reactions, providing access to organosodium intermediates for subsequent functionalization [13] [14]. This methodology represents a rare example of sodium-mediated carbon-hydrogen activation under mild conditions.

Amide-Directed Metalation

Amide directing groups facilitate both ortho and lateral carbon-hydrogen sodiation using the sodium hydride-iodide composite [13]. The process involves initial coordination of the amide oxygen to the activated sodium hydride species, followed by intramolecular deprotonation of the adjacent carbon-hydrogen bond [13].

Substrate TypeMetalation SiteReaction ConditionsFunctionalization Yield (%)
N,N-DimethylbenzamidesOrtho positionSodium hydride/Sodium iodide, Tetrahydrofuran, 85°C75-88
Aliphatic amidesLateral (benzylic)Standard conditions70-85
Heteroaromatic amidesVarious positionsModified conditions65-80
Polycyclic substratesRegioselectiveExtended reaction time60-75

Synthetic Applications and Product Formation

The organosodium intermediates generated through directed sodiation undergo various transformations to yield functionalized aromatic compounds [13]. Subsequent reactions with electrophiles provide access to ortho-alkylated arylaldehydes, indanones, and polycyclic aromatic hydrocarbons [13].

The methodology demonstrates particular utility in the synthesis of 2-indanones through intramolecular cyclization processes [13]. Lateral sodiation of benzylic positions followed by intramolecular attack on the amide carbonyl generates five-membered ring systems in good yields [13].

Mechanistic Considerations

The directed sodiation process likely involves formation of a chelated intermediate between the amide directing group and the activated sodium species [13]. This coordination pre-organizes the substrate for selective carbon-hydrogen bond activation, providing high regioselectivity in the metalation step [13]. The unique Lewis acidity of the sodium hydride-iodide composite plays a crucial role in enabling these transformations under mild conditions [7].

Physical Description

Sodium hydride appears as a silvery to whitish powder or slurry in oil. Used to make other chemicals.

Color/Form

MICROCRYSTALLINE, WHITE TO BROWNISH-GRAY POWDER
SILVERY NEEDLES TURNING OFF-WHITE ON EXPOSURE TO AIR

Boiling Point

Very high. (USCG, 1999)

Flash Point

Not Applicable. Oil is flammable. (USCG, 1999)

Density

0.92

Odor

odorless

Melting Point

DECOMP AT 800 °C

GHS Hazard Statements

H260: In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases]

Pictograms

Flammable

Flammable

Other CAS

15780-28-6
7646-69-7

Wikipedia

Sodium hydride

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree

Methods of Manufacturing

...BY PASSING HYDROGEN INTO MOLTEN SODIUM DISPERSED IN OIL OR MIXED WITH A CATALYST SUCH AS ANTHRACENE ABOVE 250 °C: HANSLEY, CHARLISLE, CHEM & ENG NEWS 23, 1332 (1945). LABORATORY PROCEDURE BY HYDROGENATING SODIUM DISPERSIONS: MATTSON, WHALEY, INORG SYN 5, 10 (1957).

General Manufacturing Information

All other basic inorganic chemical manufacturing
Sodium hydride (NaH): ACTIVE
ONE VARIATION OF MOLTEN CAUSTIC CLEANING IS THE SODIUM HYDRIDE DESCALING PROCESS, IN WHICH NO CURRENT IS USED & SODIUM HYDRIDE IS FED CONTINUALLY TO THE BATH THROUGH THE ACTION OF METALLIC SODIUM IN ORDER TO OBTAIN THE SCALE REDUCTION REQUIRED.

Storage Conditions

PROTECT AGAINST PHYSICAL DAMAGE. STORE IN ISOLATED, WELL-VENTILATED, COOL, DRY AREA. USE ALL PRECAUTIONS TO KEEP WATER FROM ENTERING STORAGE AREA. BUILDING MUST BE WELL VENTILATED & SO CONSTRUCTED AS TO ELIMINATE POCKETING OF HYDROGEN GAS. DO NOT REMOVE OIL FROM SODIUM HYDRIDE SLURRIES.

Dates

Modify: 2023-08-15

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